N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzofuran ring fused with a cyclobutyl group and a carboxamide functional group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties . They are found to be suitable structures with a wide range of biological and pharmacological applications .
Mode of Action
aureus .
Biochemical Pathways
It’s worth noting that benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-hydroxybenzylamine, have been studied .
Result of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of various compounds, is known to be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyclobutyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclopropyl)-1-benzofuran-2-carboxamide
- N-(2-hydroxycyclopentyl)-1-benzofuran-2-carboxamide
- N-(2-hydroxycyclohexyl)-1-benzofuran-2-carboxamide
Uniqueness
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-5-9(10)14-13(16)12-7-8-3-1-2-4-11(8)17-12/h1-4,7,9-10,15H,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPNTRMKLQRMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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